2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide is a versatile compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes an aminomethyl group attached to a phenoxy ring and a chlorophenylacetamide moiety. This compound is often used as a scaffold in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-(aminomethyl)phenol with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .
Scientific Research Applications
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy and chlorophenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(aminomethyl)phenoxy]-N-(4-methylphenyl)acetamide
- 2-[4-(aminomethyl)phenoxy]-N-(4-methoxyphenyl)acetamide
- 2-[4-(aminomethyl)phenoxy]-N-(4-ethylphenyl)acetamide
Uniqueness
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity compared to similar compounds. The chlorophenyl group can also influence the compound’s physicochemical properties, such as solubility and stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14/h1-8H,9-10,17H2,(H,18,19) |
InChI Key |
KQBHDXHJZDXZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.